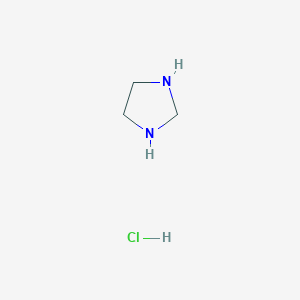

Imidazolidine hydrochloride

Description

Significance of the Imidazolidine (B613845) Scaffold in Heterocyclic Chemistry

The imidazolidine ring system, a five-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern heterocyclic chemistry. chemicalbook.com Its significance stems from its structural versatility and its prevalence in a wide array of biologically active molecules and functional materials. ajrconline.orgrsc.org The non-planar, non-aromatic structure of the imidazolidine core allows for the creation of stereochemically complex molecules, making it a valuable scaffold for asymmetric synthesis. rsc.org

The imidazolidine framework is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological applications. ajrconline.orgtandfonline.com Researchers have successfully incorporated this scaffold into molecules designed as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. ajrconline.orgrdd.edu.iq Furthermore, the imidazolidine motif is found in several natural products, such as the alkaloid (−)-chaetominine, underscoring its biological relevance. rsc.org Beyond medicine, imidazolidine derivatives are instrumental as chiral ligands, precursors to N-heterocyclic carbenes (NHCs) which are powerful organocatalysts, and components in agrochemicals and industrial materials. ajrconline.orgrsc.org The ability of the nitrogen atoms to act as hydrogen bond donors and acceptors also contributes to the scaffold's capacity to interact with biological targets. mdpi.com

| Area of Application | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Core structure in anticancer, antimicrobial, and anticonvulsant agents. | ajrconline.org |

| Natural Products | Structural motif in alkaloids like (−)-chaetominine. | rsc.org |

| Organic Synthesis | Precursors for N-heterocyclic carbene (NHC) catalysts and chiral auxiliaries. | rsc.org |

| Materials Science | Building block for novel industrial materials and agrochemicals. | ajrconline.org |

Evolution of Research Perspectives on Imidazolidine Derivatives

Research interest in imidazolidine derivatives has evolved significantly since the first reported synthesis in 1949. rsc.org The initial decades of research were primarily focused on establishing fundamental synthetic methodologies, such as the condensation reactions between N,N'-disubstituted ethylenediamines and aldehydes. chemicalbook.comrsc.org

Over time, the focus broadened from basic synthesis to the exploration of the scaffold's vast potential in medicinal chemistry. By the late 20th and early 21st centuries, a significant body of research was dedicated to synthesizing and evaluating imidazolidine derivatives for a wide range of biological activities. ajrconline.org Studies from this period highlight the development of derivatives as anticancer agents that can modulate cell cycle progression and as potent antimicrobial compounds. benthamdirect.comnih.gov For instance, research has demonstrated the potential of certain imidazolidine-4-one derivatives to act as chemosensitizers in resistant bacterial strains like MRSA. researchgate.net

More recent research trajectories have diversified further, embracing more sophisticated applications. There is a growing emphasis on developing highly stereoselective synthetic methods to produce chiral imidazolidines for use in asymmetric catalysis. rsc.orgrsc.org The development of imidazolidine-based N-heterocyclic carbene (NHC) catalysts, such as MacMillan's catalyst, marked a significant advancement in the field of organocatalysis. rsc.org The perspective has shifted from viewing imidazolidine as a simple heterocyclic unit to recognizing it as a highly adaptable and "tunable" scaffold, where modifications can be precisely engineered to achieve specific functions, whether for targeting a biological receptor or catalyzing a complex chemical transformation. tandfonline.com

Academic Research Trajectories and Objectives for Imidazolidine Hydrochloride

Academic research involving this compound is intrinsically linked to the broader objectives for its derivative family. The hydrochloride salt is often not the final active molecule but rather a key starting material or a formulated version of a derivative used for experimental purposes. Its primary advantage is enhanced stability and aqueous solubility compared to the free base form, which is crucial for biological assays and as a manageable reagent in synthesis. nih.gov

Current research trajectories and objectives can be summarized as follows:

Novel Synthetic Strategies: A primary objective is the continued development of efficient, stereoselective, and environmentally benign methods for synthesizing substituted imidazolidines. rsc.org This includes multicomponent reactions and the use of novel catalysts, where reagents like diethyl aminomalonate hydrochloride may be employed. rsc.org

Medicinal Chemistry and Drug Discovery: Researchers are focused on designing and synthesizing novel imidazolidine derivatives with high affinity and selectivity for specific biological targets. researchgate.net This involves creating libraries of compounds for screening against targets like protein kinases, G-protein coupled receptors, and microbial enzymes. nih.gov The hydrochloride forms of these compounds are frequently used in these screening campaigns. nih.gov

Structure-Activity Relationship (SAR) Studies: A major goal is to establish clear SAR models. researchgate.netnih.gov By systematically modifying the imidazolidine scaffold and evaluating the resulting changes in biological activity, researchers aim to design more potent and selective agents. The protonation site and conformational changes in hydrochloride salts, as studied by techniques like single-crystal X-ray diffraction, provide crucial data for these models. researchgate.net

Catalysis and Materials Science: The use of imidazolidine derivatives as precursors for NHC catalysts remains a vibrant area of research. rsc.org Objectives include the design of new catalysts for challenging transformations. Furthermore, the incorporation of the imidazolidine scaffold into polymers and other materials is being explored to create functional materials with unique properties.

| Research Trajectory | Primary Objective | Role of Hydrochloride Salt |

|---|---|---|

| Synthetic Chemistry | Develop efficient and stereoselective synthetic routes. | Used as a stable, soluble starting material or reagent. rsc.org |

| Medicinal Chemistry | Design derivatives with high affinity for biological targets. | Facilitates handling and biological testing due to improved solubility. nih.gov |

| SAR Studies | Elucidate the relationship between molecular structure and biological activity. | Provides crystalline material for structural analysis (e.g., X-ray crystallography). researchgate.net |

| Catalysis | Create novel N-heterocyclic carbene (NHC) catalysts. | Serves as a precursor for the synthesis of NHC ligands. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9ClN2 |

|---|---|

Molecular Weight |

108.57 g/mol |

IUPAC Name |

imidazolidine;hydrochloride |

InChI |

InChI=1S/C3H8N2.ClH/c1-2-5-3-4-1;/h4-5H,1-3H2;1H |

InChI Key |

GNYKPRZVSYJFIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCN1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Imidazolidine Hydrochloride and Its Derivatives

Classical and Established Synthesis Protocols

The cornerstones of imidazolidine (B613845) synthesis rely on well-documented reactions that have been refined over decades. These methods are characterized by their reliability and foundational role in heterocyclic chemistry.

The most fundamental and widely practiced method for constructing the imidazolidine ring is the condensation reaction between a 1,2-diamine and a carbonyl compound, typically an aldehyde or a ketone. rsc.orgnih.gov The reaction proceeds via the formation of a di-Schiff base intermediate which then cyclizes.

The first reported synthesis of 1,3-dialkylimidazolidines by Donia and co-workers in 1949 involved the condensation of N,N'-disubstituted ethylenediamines with aldehydes like formaldehyde (B43269), butyraldehyde, and benzaldehyde (B42025). rsc.orgnih.govmaynoothuniversity.ie Formaldehyde reacted most readily, often without a solvent at temperatures below 50°C, whereas other aldehydes required heating and the removal of water to drive the reaction to completion. maynoothuniversity.ie For instance, reactions with benzaldehyde were aided by warming in toluene (B28343) to facilitate the azeotropic removal of the water byproduct. rsc.orgnih.govmaynoothuniversity.ie

Later research expanded upon this principle. In 1985, Chadwick's group synthesized various imidazolidine derivatives in good yields (70–81%) by reacting N,N'-dimethylethylenediamine with heteroaromatic aldehydes like thiophene-2-carboxaldehyde in refluxing benzene. rsc.orgnih.govrsc.org The versatility of this approach was further demonstrated by the synthesis of N,N'-unsubstituted imidazolidines, which could then be acylated in a one-pot, two-stage process to yield derivatives with acyl groups on the nitrogen atoms. rsc.orgnih.gov

Below is a table summarizing various classical condensation reactions for the synthesis of imidazolidine derivatives.

Table 1: Examples of Classical Condensation Syntheses of Imidazolidines

| Diamine Reactant | Carbonyl Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| N,N'-Disubstituted ethylenediamines | Formaldehyde, Butyraldehyde, Benzaldehyde | Solvent-free or Toluene, <50°C to reflux | 37-90% | rsc.orgnih.govmaynoothuniversity.ie |

| N,N'-Dimethylethylenediamine | Thiophene-2-carboxaldehyde | Benzene, reflux | 70-81% | rsc.orgnih.govrsc.org |

| 1,2-Diamines | Various Aldehydes | CHCl₃, K₂CO₃/MgSO₄, room temp. | 36-73% | rsc.orgnih.gov |

| N,N'-bis(trimethylsilyl)1,2-diamines | Benzaldehyde, Cyclohexanone | 20°C, 2 minutes | 33-98% | rsc.orgnih.govuni-muenchen.de |

Ring closure is the definitive step in forming the heterocyclic imidazolidine structure. While often occurring in situ during condensation reactions, specific strategies have been developed to facilitate this cyclization, particularly for creating imidazolium (B1220033) salts, which are stable hydrochloride derivatives.

A prominent two-step protocol involves the initial synthesis of a diimine compound from a diamine and an aldehyde. google.com This diimine intermediate is then isolated and subjected to ring closure conditions. For example, a diimine can be mixed with paraformaldehyde and a protic acid, such as hydrochloric acid (HCl) in dioxane, to induce cyclization and directly yield the imidazolium hydrochloride salt. google.com This method offers significant advantages, including the use of room temperature reactions and straightforward filtration steps that can be performed in air. google.com

Another specific method involves the reaction of 2,6-dichloroaniline (B118687) with 1-acetyl-2-imidazolidone in phosphorus oxychloride. google.com The resulting intermediate is then treated with methanol (B129727) and concentrated hydrochloric acid to yield 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. google.com Similarly, 2-(3-aminophenyl) imidazoline (B1206853) hydrochloride can be prepared through the reduction of 2-(3-nitrophenyl) tetrahydroglyoxaline using a palladium on carbon catalyst under a hydrogen atmosphere, followed by pH adjustment with hydrochloric acid to crystallize the final hydrochloride product. chemicalbook.com In some cases, acid hydrolysis with concentrated hydrochloric acid can lead to the opening of the imidazolidine ring, regenerating the initial ethylenediamine (B42938), which highlights the reversible nature of the formation under certain conditions. mdpi.com

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the generation of molecular diversity. For imidazolidine synthesis, this has led to the development of multi-component reactions and sophisticated catalytic protocols.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine sequentially to form a final product that incorporates portions of all starting materials. nih.gov This strategy is highly efficient, saving time and resources while minimizing waste. nih.gov

Several MCRs have been developed for the synthesis of highly substituted imidazolidines.

1,3-Dipolar Cycloaddition: A one-pot, three-component 1,3-dipolar cycloaddition has been reported for synthesizing imidazolidines. This reaction uses diethyl aminomalonate hydrochloride, substituted benzaldehydes, and benzylamine, which are heated under basic conditions to afford the products in yields ranging from 58% to quantitative. rsc.orgnih.gov

Formaldehyde-Based MCR: An environmentally friendly, catalyst-free approach involves the reaction of monophenacyl anilines, aromatic amines, and formaldehyde in refluxing ethanol. This method produces 1,3,4-trisubstituted imidazolidines in high yields (77–94%). rsc.orgnih.govchemicalbook.com

Imine-Based MCRs: The reaction of imines, acid chlorides, and alkynes in the presence of a palladium catalyst and carbon monoxide provides access to diverse pyrrole (B145914) derivatives through an intermediate that can be related to imidazolidine chemistry. mdpi.com

A pseudo-multicomponent protocol has also been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.gov This process begins with the in situ formation of a Schiff base from trans-(R,R)-1,2-diaminocyclohexane and an aromatic aldehyde, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI). nih.gov This sustainable method achieves yields between 55% and 81%. nih.gov

Table 2: Examples of Multi-Component Reactions for Imidazolidine Synthesis

| Reaction Type | Components | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diethyl aminomalonate HCl, Benzaldehydes, Benzylamine | Substituted Imidazolidines | 58-100% | rsc.orgnih.gov |

| Catalyst-Free Condensation | Monophenacyl anilines, Aromatic amines, Formaldehyde | 1,3,4-Trisubstituted Imidazolidines | 77-94% | rsc.orgnih.govchemicalbook.com |

| Pseudo-MCR | trans-(R,R)-1,2-Diaminocyclohexane, Aromatic Aldehyde, NaBH₄, CDI | 1,3-Disubstituted Imidazolidin-2-ones | 55-81% | nih.gov |

Catalysis offers pathways to synthesize imidazolidines with high selectivity and under milder conditions. Organocatalysis, in particular, has emerged as a powerful tool in this field.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The imidazolidine scaffold itself is a cornerstone of modern organocatalysis, especially in its imidazolidinone form. These catalysts often operate by forming a reactive iminium ion intermediate with a carbonyl substrate. rsc.org

The MacMillan catalyst, a chiral imidazolidinone, is a famous example that has revolutionized asymmetric synthesis. In a laboratory setting, students can synthesize an achiral version, 2,2,3-trimethylimidazolidin-4-one hydrochloride, in two steps and use it to promote reactions like the Diels-Alder cycloaddition between cinnamaldehyde (B126680) and cyclopentadiene. rsc.org The catalyst lowers the LUMO of the α,β-unsaturated aldehyde via iminium ion formation, thereby accelerating the cycloaddition. rsc.org

Furthermore, chiral imidazolidine derivatives can be synthesized to act as chiral ligands or catalysts. For instance, the condensation of chiral diamines with aldehydes can produce chiral imidazolidine-pyridines with high diastereoselectivity. rsc.orgnih.gov These compounds have shown effectiveness as ligands in catalytic asymmetric reactions. rsc.orgnih.gov Imidazolidine-4-thiones have also been investigated as prebiotic organocatalysts, demonstrating the ability to catalyze the α-alkylation of aldehydes in a prebiotic context. rsc.org

Catalytic Synthesis Protocols

Metal-Catalyzed Transformations

The synthesis of imidazolidine scaffolds has been significantly advanced through the use of metal catalysis, which facilitates a variety of transformations with high efficiency and selectivity. rsc.orgnih.gov

Palladium catalysis has been effectively used in the synthesis of imidazolidines. For instance, the Pd(II)-catalyzed aza-Wacker reaction of N-Ts and N-Boc derivatives of 1,2-diamines with electron-deficient alkenes yields imidazolidine derivatives. nih.gov This process involves the activation of the alkene by coordination to the Pd(II) center, followed by aminopalladation and subsequent β-hydride elimination. nih.gov

Rhodium catalysts have proven effective in the intermolecular [3+2] cycloaddition of chiral vinyl aziridines and oxime ethers, leading to enantioenriched imidazolidines with high yields and excellent enantioselectivity. nih.govacs.orgnih.gov This method represents a chirality-transfer strategy where both aldoximes and ketoximes are suitable substrates. acs.orgnih.gov

Silver catalysts, such as AgOTf, have been employed as Lewis acids in the diastereoselective synthesis of trans-2,5-disubstituted imidazolidines from N-tosylaziridine 2,2-dicarboxylates and trans-imines. rsc.orgnih.gov The reaction proceeds through a regioselective cleavage of the aziridine (B145994) C-C bond to form an azomethine ylide, which then undergoes a [3+2] cycloaddition. rsc.orgnih.gov Furthermore, Ag(I) salts in conjunction with chiral ferrocenylphosphine P-N ligands have been utilized in the enantioselective tandem [3+2] cycloaddition/1,4-addition reaction of azomethine ylides and aza-o-quinone methides to produce imidazolidine derivatives with excellent diastereoselectivities and enantioselectivities. rsc.orgacs.org

Other metals like yttrium, nickel, and lanthanide-originated zirconocenes have also found application. Yttrium triflate (Y(OTf)₃) catalyzes the diastereoselective reaction of aziridines with imines to form imidazolidines in good to high yields. nih.gov A Ni(ClO₄)₂·6H₂O/N,Nʹ-dioxide catalyst system has been developed for the enantioselective [3+2] cycloaddition of donor-acceptor aziridines with N-aryl protected imines, affording trans-substituted imidazolidines. researchgate.net Lanthanide-originated zirconocenes have been used in the synthesis of imidazolidines from the reaction of ethylenediamine with two equivalents of an aldehyde. rsc.org

Table 1: Examples of Metal-Catalyzed Synthesis of Imidazolidines

| Catalyst System | Reactants | Product Type | Yield | Stereoselectivity | Ref. |

|---|---|---|---|---|---|

| Pd(II)/Benzoquinone | N-substituted 1,2-diamines, electron-deficient alkenes | Imidazolidines | - | - | nih.gov |

| Rh(I)/AgSbF₆ | Chiral vinyl aziridines, oxime ethers | Enantioenriched imidazolidines | up to 99% | up to 99% ee | nih.gov |

| AgOTf | N-tosylaziridine 2,2-dicaboxylates, trans-imines | trans-2,5-disubstituted imidazolidines | 19-92% | Diastereoselective | rsc.orgnih.gov |

| Ag(I)/Ferrocenylphosphine P-N ligand | Azomethine ylides, aza-o-quinone methides | Imidazolidine derivatives | 28-90% | Excellent dr and ee (62-99%) | rsc.org |

| Y(OTf)₃ | Aziridines, imines | Imidazolidines | 65-98% | dr from 1:1 to >50:1 | nih.gov |

| Ni(ClO₄)₂·6H₂O/N,Nʹ-dioxide | Donor-acceptor aziridines, N-aryl protected imines | trans-substituted imidazolidines | up to 99% | up to 98% ee | researchgate.net |

Brønsted Acid Catalysis in Imidazolidine Formation

Brønsted acids play a crucial role in catalyzing the formation of imidazolidine rings through various reaction pathways. rsc.orgnih.gov One prominent application is in the [3+2] cycloaddition reactions. For instance, a chiral Brønsted acid can catalyze the three-component reaction of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high yields and stereoselectivity. rsc.orgnih.gov The proposed mechanism involves the formation of a chiral dipole from the aldehyde and amino ester, and an iminium species from the aldehyde and aniline (B41778), both activated by the Brønsted acid. These intermediates then undergo an enantioselective [3+2] cycloaddition. rsc.orgnih.gov

Formic acid has been utilized as a catalyst in the synthesis of 4,5-dihydroxyimidazolidine derivatives from the reaction of aminodiazines with glyoxal, following an initial condensation with formaldehyde. rsc.org In other examples, reactions are carried out in the presence of acetic acid, such as the condensation of chiral diamines and aldehydes to yield chiral imidazolidine-pyridines with high diastereoselectivities. rsc.orgnih.gov

Furthermore, the combination of a Brønsted acid with a Lewis base in a bifunctional catalyst has been shown to be effective. A SPINOL-derived chiral phosphoric acid, acting as a Brønsted acid/Lewis base bifunctional catalyst, has been used to synthesize chiral imidazolidine scaffolds by simultaneously activating both an azomethine ylide and an aldimine through hydrogen bonding. rsc.orgnih.gov

Table 2: Brønsted Acid-Catalyzed Synthesis of Imidazolidines

| Catalyst | Reactants | Product Type | Yield | Stereoselectivity | Ref. |

|---|---|---|---|---|---|

| Chiral Brønsted Acid | Aldehydes, amino esters, anilines | Chiral imidazolidines | 63-99% | up to 91/9 dr, 98% ee | rsc.orgnih.gov |

| Formic Acid | Aminodiazines, formaldehyde, glyoxal | 4,5-dihydroxyimidazolidine derivatives | 92-95% | - | rsc.org |

| Acetic Acid | Chiral diamines, aldehydes | Chiral imidazolidine-pyridines | 43-86% | High dr | rsc.orgnih.gov |

| SPINOL-derived chiral phosphoric acid | Azomethine ylides, aldimines | Chiral imidazolidine scaffolds | 36-81% | >20:1 dr, up to 93% ee | rsc.orgnih.gov |

Stereoselective Synthesis of Chiral Imidazolidines

The construction of chiral imidazolidines with defined stereochemistry is of paramount importance, and various stereoselective methods have been developed to achieve this goal.

Diastereoselective Approaches

Diastereoselective synthesis of imidazolidines has been achieved through several catalytic and non-catalytic methods. rsc.orgnih.gov Lewis acid catalysis is a prominent strategy. For example, Y(OTf)₃ has been used to catalyze the reaction between aziridines and imines, affording imidazolidines with diastereomeric ratios ranging from 1:1 to over 50:1. nih.gov Similarly, AgOTf promotes the diastereoselective synthesis of trans-2,5-disubstituted imidazolidines from N-tosylaziridine 2,2-dicaboxylates and trans-imines. rsc.orgnih.gov

The condensation of chiral diamines with aldehydes in the presence of acetic acid has been reported to produce chiral imidazolidine-pyridines with high diastereoselectivities. rsc.orgnih.gov Another approach involves the [3+2] cycloaddition of isatins, 2-(aminomethyl)pyridine, and isatin-based imines in the presence of triethylamine, which furnishes novel imidazolidine-dispirooxindoles with high diastereoselectivity. rsc.org

Furthermore, a visible light-induced intramolecular cyclization of 1,2-diamine derivatives, catalyzed by Ru(bpy)₃Cl₂, has been shown to produce highly substituted tetrahydroimidazole derivatives with high diastereoselectivity. rsc.org

Enantioselective Methodologies

Enantioselective synthesis of imidazolidines often relies on chiral catalysts. A notable example is the use of a chiral Brønsted acid in a three-component reaction of aldehydes, amino esters, and anilines, which yields chiral imidazolidines with up to 98% enantiomeric excess (ee). rsc.orgnih.gov

Metal-based chiral catalysts are also widely employed. A silver(I)/Xing-Phos-catalyzed homo-1,3-dipolar [3+2] cycloaddition of glycine (B1666218) aldimino esters results in chiral imidazolidines with high yields and excellent enantioselectivities. rsc.org In another example, the combination of a Ag(I) salt with a chiral ferrocenylphosphine P-N ligand catalyzes a tandem [3+2] cycloaddition/1,4-addition reaction to give imidazolidine derivatives with enantioselectivities ranging from 62% to 99% ee. rsc.orgacs.org

The use of a Ni(ClO₄)₂·6H₂O/N,Nʹ-dioxide catalyst system enables the enantioselective [3+2] cycloaddition of donor-acceptor aziridines with imines, providing chiral trans-substituted imidazolidines with up to 98% ee. researchgate.net Additionally, a rhodium-catalyzed intermolecular [3+2] cycloaddition of chiral vinyl aziridines and oxime ethers has been developed to produce enantioenriched imidazolidines with up to 99% ee through a chirality-transfer strategy. nih.govacs.orgnih.gov

Table 3: Enantioselective Synthesis of Imidazolidines

| Catalyst System | Reaction Type | Product Type | Yield | Enantioselectivity (ee) | Ref. |

|---|---|---|---|---|---|

| Chiral Brønsted Acid | 1,3-dipolar cycloaddition | Chiral imidazolidines | 63-99% | up to 98% | rsc.orgnih.gov |

| Silver/Xing-Phos | homo-1,3-dipolar [3+2] cycloaddition | Chiral imidazolidines | High | Excellent | rsc.org |

| Ag(I)/Ferrocenylphosphine P-N ligand | tandem [3+2] cycloaddition/1,4-addition | Imidazolidine derivatives | 28-90% | 62-99% | rsc.orgacs.org |

| Ni(ClO₄)₂·6H₂O/N,Nʹ-dioxide | [3+2] cycloaddition | Chiral trans-substituted imidazolidines | up to 99% | up to 98% | researchgate.net |

| Rh(I)/AgSbF₆ | intermolecular [3+2] cycloaddition | Enantioenriched imidazolidines | up to 99% | up to 99% | nih.gov |

Chiral Auxiliary-Mediated Synthesis of Imidazolidine Derivatives

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in the synthesis of imidazolidine derivatives. These auxiliaries, which are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction and are subsequently removed.

Imidazolidinone-based chiral auxiliaries have been successfully employed in asymmetric Mannich-type reactions with various aldimines. researchgate.net For example, the acetate (B1210297) aldol (B89426) reaction of an (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one chiral auxiliary with N-substituted isatins has been optimized to proceed with high yields and diastereoselectivity. amrita.edu This methodology has been applied to the stereoselective synthesis of more complex molecules. amrita.edu

The 1-phenylethylamino group, when incorporated as a chiral auxiliary into N-substituted 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones, has proven to be efficient in controlling the diastereoselectivity of reactions such as hetero-Diels-Alder cycloadditions. researchgate.net This concept extends to the synthesis of imidazolidine-containing structures where the auxiliary guides the formation of new stereocenters.

Modified guanidines, derived from 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride and primary amines, can be designed to contain chiral elements, thus acting as potential chiral auxiliaries in asymmetric synthesis. lookchemmall.com

Green Chemistry Principles in Imidazolidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazolidines to develop more sustainable and environmentally friendly protocols.

One approach is the use of water as a reaction medium. A simple and green procedure for the synthesis of various tetrahydroimidazoles involves the condensation of aldehydes with N,N'-disubstituted ethylenediamines in a water suspension medium at room temperature. nih.gov This method offers high yields and avoids the use of hazardous organic solvents.

Solvent-free and grinding conditions represent another green synthetic route. The one-pot reaction of benzils, urea (B33335) or thiourea (B124793) derivatives, and a strong base under grinding conditions has been developed for the synthesis of imidazolidine-2-thiones, hydantoins, and thiohydantoins. scirp.org This method is characterized by short reaction times, excellent yields, and simple workup procedures. scirp.org

Electrochemical methods also align with green chemistry principles by minimizing the use of chemical oxidants. An ethanol-catalyzed electrochemical multicomponent synthesis of various imidazolidine-fused sulfamidates has been developed. rsc.org This reaction, which uses formaldehyde as an atom-economical carbonyl synthon, proceeds under organic oxidant-free and mild conditions. rsc.org

Furthermore, the use of microwave irradiation has been shown to improve the efficiency and yield of certain reactions in the synthesis of thioxoimidazolidine derivatives, offering a more energy-efficient alternative to conventional heating. bibliotekanauki.pl

Table 4: Green Synthesis Approaches for Imidazolidines

| Green Principle | Method | Reactants | Product Type | Conditions | Ref. |

|---|---|---|---|---|---|

| Use of Water as Solvent | Condensation | Aldehydes, N,N'-disubstituted ethylenediamines | Tetrahydroimidazoles | Water suspension, room temperature | nih.gov |

| Solvent-Free | Grinding | Benzils, urea/thiourea derivatives, base | Imidazolidine-2-thiones, hydantoins | Solvent-free, grinding | scirp.org |

| Electrosynthesis | Electrochemical multicomponent synthesis | N-sulfonyl ketimines, N-arylglycines, formaldehyde | Imidazolidine-fused sulfamidates | EtOH-catalyzed, organic oxidant-free | rsc.org |

| Microwave Irradiation | Cyclocondensation | Thiosemicarbazide derivatives, ethyl chloroacetate | Thioxoimidazolidine derivatives | Microwave irradiation | bibliotekanauki.pl |

Mechanistic Investigations of Imidazolidine Formation and Reactivity

Elucidation of Reaction Pathways

The formation of the imidazolidine (B613845) ring, a five-membered heterocyclic compound, can proceed through various reaction pathways. The specific mechanism is often influenced by the nature of the reactants, catalysts, and reaction conditions. Key mechanistic pathways include SN1-like pathways, 1,3-dipolar cycloadditions, and routes involving azomethine ylide and zwitterionic intermediates.

SN1-like Pathways

In certain instances, the formation of imidazolidines can proceed through a mechanism resembling a substitution nucleophilic unimolecular (SN1) reaction. This pathway is characterized by a two-step process where the rate-determining step is the formation of a carbocation intermediate. ucalgary.casavemyexams.com

A notable example is the Y(OTf)₃-catalyzed [3+2] cycloaddition of 1,3,5-triazinanes with donor-acceptor aziridines. researchgate.netresearchgate.net Mechanistic studies support the formation of imidazolidines through an SN1-like pathway in this reaction. researchgate.netresearchgate.net The reaction is initiated by the heterolytic cleavage of a carbon-leaving group bond, which is the slow, rate-determining step. savemyexams.com This leads to the formation of a planar, sp²-hybridized carbocation. libretexts.org In the subsequent fast step, the nucleophile attacks the carbocation, forming a new bond. ucalgary.ca The stability of the carbocation is a crucial factor, with tertiary carbocations being more stable and thus forming faster than secondary or primary carbocations due to the positive inductive effect of alkyl groups. savemyexams.com

The general characteristics of an SN1 reaction include:

Rate Law: The reaction rate is dependent only on the concentration of the substrate (rate = k[R-LG]). ucalgary.ca

Carbocation Intermediate: The mechanism involves the formation of a carbocation. ucalgary.calibretexts.org

Stereochemistry: The nucleophile can attack the planar carbocation from either face, often leading to racemization if the reaction center is chiral. libretexts.org

Leaving Group: A better leaving group accelerates the reaction. ucalgary.ca

1,3-Dipolar Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including imidazolidines. nih.govwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org

Historically, two main mechanisms were proposed for 1,3-dipolar cycloadditions: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. wikipedia.org The concerted mechanism, proposed by Rolf Huisgen, has gained significant acceptance. wikipedia.org However, depending on the electronic properties of the reacting species, a stepwise pathway involving zwitterionic intermediates can also occur. acs.org

A common strategy for synthesizing imidazolidines is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and an imine (the dipolarophile). acs.orgrsc.org This approach has been successfully employed in various synthetic protocols, including those catalyzed by acids or metal complexes. rsc.orgnih.gov For example, a silver-catalyzed diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with imines has been developed to produce highly substituted imidazolidines. rsc.org

Azomethine Ylide Intermediates

Azomethine ylides are highly reactive 1,3-dipolar species that serve as key intermediates in the synthesis of nitrogen-containing heterocycles, particularly imidazolidines. nih.govresearchgate.net These ylides can be generated in situ from various precursors, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, through treatment with an acid like trifluoroacetic acid (TFA). nih.govnih.gov

Once generated, the azomethine ylide can readily participate in [3+2] cycloaddition reactions with suitable dipolarophiles, such as imines, to afford the imidazolidine ring system. nih.govacs.org The reaction of nonstabilized azomethine ylides with 2-benzothiazolamines, for instance, provides a direct route to 1,3,5-trisubstituted imidazolidines in high yields. nih.govrsc.org

The versatility of azomethine ylides is further demonstrated in multicomponent reactions. For example, a three-component 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines, catalyzed by a chiral Brønsted acid, proceeds through a chiral azomethine ylide intermediate to yield chiral imidazolidines with high stereoselectivity. rsc.orgrsc.org

| Precursor for Azomethine Ylide | Dipolarophile | Catalyst/Conditions | Product | Reference |

| N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine | 2-benzothiazolimine | TFA | 1,3,5-trisubstituted imidazolidine | nih.gov |

| Aldehydes and amino esters | Anilines | Chiral Brønsted acid | Chiral imidazolidine | rsc.org |

| Iminoesters and LDA | p-tolylsulfinimines | -78 to 4 °C | N-sulfinylimidazolidines | rsc.org |

Zwitterionic Intermediates in Cycloaddition Reactions

While many 1,3-dipolar cycloadditions are considered concerted, there is growing evidence for stepwise mechanisms involving zwitterionic intermediates, particularly in reactions with highly polar reactants. acs.orgmdpi.com A zwitterionic intermediate is a molecule that contains both a positive and a negative formal charge.

In the context of imidazolidine synthesis, zwitterionic intermediates have been proposed in several cycloaddition reactions. For example, the reaction of 1,3,5-triazinanes with aziridines can proceed through a ring-opened zwitterionic pathway. acs.org Similarly, palladium-catalyzed (3+2)-cycloaddition reactions of vinyl-aziridines with cyclic N-sulfonyl imines are thought to involve zwitterionic π-allyl palladium intermediates. researchgate.net

DFT (Density Functional Theory) calculations have provided theoretical support for the existence of zwitterionic intermediates in certain [3+2] cycloaddition reactions. mdpi.com For instance, the reaction between N-methylazomethine ylide and (E)-2-aryl-1-cyano-1-nitroethenes is believed to proceed via a zwitterionic mechanism. mdpi.com The formation of these intermediates can sometimes lead to competing reaction pathways, such as [4+2] and [2+2] cycloadditions, as observed in reactions involving certain nitroalkenes and enamines. semanticscholar.org

Role of Acid Catalysis in Imidazolidine Formation

One of the most common applications of acid catalysis is in the condensation reaction between a 1,2-diamine and an aldehyde or ketone. nih.gov The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This initial step is often followed by a series of proton transfer and dehydration steps to yield the final imidazolidine ring. masterorganicchemistry.com For instance, the synthesis of 1,3-diarylimidazolidine derivatives can be achieved by reacting substituted N,N'-diphenylethylenediamines with formaldehyde (B43269) in the presence of acetic acid. nih.gov

Acid catalysis is also crucial in reactions involving the in situ generation of reactive intermediates. As mentioned previously, trifluoroacetic acid (TFA) is used to generate nonstabilized azomethine ylides from their precursors, which then undergo cycloaddition to form imidazolidines. nih.govnih.gov Similarly, formic acid has been used to catalyze the synthesis of imidazolidine derivatives from aminodiazines. nih.gov Chiral Brønsted acids have emerged as powerful catalysts for the asymmetric synthesis of imidazolidines, enabling the production of enantioenriched products with high stereocontrol. rsc.orgrsc.org

| Acid Catalyst | Reactants | Product | Reference |

| Acetic Acid | N,N'-diphenylethylenediamines and formaldehyde | 1,3-diarylimidazolidine derivatives | nih.gov |

| Trifluoroacetic Acid (TFA) | N-(methoxymethyl)-N-(trimethylsilyl-ethyl)-benzyl amine and 2-benzothiazolamines | 1,3,5-trisubstituted imidazolidine derivatives | nih.gov |

| Formic Acid | Aminodiazines | Imidazolidine derivatives | nih.gov |

| Chiral Brønsted Acid | Aldehydes, amino esters, and anilines | Chiral imidazolidines | rsc.org |

| p-Toluenesulfonic acid | Arylaldehyde, diethyl ketomalonate, and benzylamine | Imidazolidine derivatives | clockss.org |

Detailed Studies on Redox Reaction Mechanisms

The redox chemistry of imidazolidine-related compounds and their synthetic precursors is an area of active investigation, with electrochemical methods providing valuable insights into reaction mechanisms.

Electrochemical studies, such as cyclic voltammetry, can be used to probe the oxidation and reduction potentials of species involved in imidazolidine synthesis. acs.org For example, in the synthesis of five-membered N-heterocycles, mechanistic studies have shown that a Fe(II) site can mediate the stepwise addition of a nitrene to an olefin to generate an aziridine (B145994), which then ring-opens to a 1,3-zwitterion that can undergo cycloaddition. researchgate.net The formation of an imidazoline (B1206853) in this system results from the interception of a benzyl (B1604629) radical styrene (B11656) aziridination intermediate by acetonitrile (B52724) within the iron coordination sphere. researchgate.net This highlights how the oxidation state of the metal catalyst can dramatically influence the reaction mechanism. researchgate.net

In some cases, the imidazolidine ring itself can be susceptible to cleavage upon complexation with transition metals, indicating a redox-active nature. acs.org Furthermore, electrochemical methods are being developed for C-N bond formation, which is fundamental to imidazolidine synthesis. frontiersin.org For instance, the electrooxidative C-H functionalization of organic compounds has been used for the C-N coupling of protected imidazoles. frontiersin.org These advanced techniques offer a deeper understanding of the electron transfer processes that can govern the formation and reactivity of imidazolidine compounds.

Kinetic and Thermodynamic Parameters of Imidazolidine Synthesis Reactions

The formation of the imidazolidine ring is a reversible process characterized by specific kinetic and thermodynamic parameters that are influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts.

Detailed studies have elucidated the energetic landscape of these reactions. For instance, the reaction of 2-formylphenylboronic acid (2-FPBA) with 1,2-diamines to form imidazolidino boronates (IzB) is a dynamic conjugation that is rapidly reversible under physiological conditions. nih.gov The dissociation of the IzB complex reaches equilibrium in less than 30 seconds upon dilution, indicating a rapid kinetic profile. nih.gov Titration experiments have determined the apparent dissociation constant (Kd) for the complex of 2-FPBA and L-2,3-diaminopropionic acid (L-Dap) to be approximately 100 μM. nih.gov

The cyclization of 2-(N-benzoyl-N-methyl)aminoalkanamides to form imidazolin-4-ones is subject to specific base catalysis, with the rate-limiting step being the formation of a tetrahedral intermediate. researchgate.net The Hammett reaction constant (ρ) for the cyclization of a series of these compounds in sodium hydroxide (B78521) solutions was found to be 1.4, indicating a significant sensitivity to substituent electronic effects. researchgate.net Furthermore, a kinetic deuterium (B1214612) isotope effect (kCH/kCD) of 1.7 was observed for the cyclization, providing insight into the proton transfer steps of the mechanism. researchgate.net

The synthesis of certain energetic materials incorporating the imidazolidine structure has also been kinetically and thermodynamically characterized. For the synthesis of 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI), the decomposition reaction exhibits an intense exothermic process. akjournals.com The apparent activation energy (Ea) for this decomposition was determined to be 286.0 kJ mol-1 with a pre-exponential factor (A) of 10^31.16 s-1. akjournals.com

Similarly, the thermal decomposition of other imidazolidine-based energetic materials has been investigated. The main exothermic reaction for the decomposition of the tetrapotassium salt of octahydroimidazo-[4,5-d]imidazol-1,3,4,6-tetrasulfonic acid (TACOS-K) has an activation energy of about 136.2 kJ mol-1. researchgate.net

Computational studies have also provided valuable insights into the reaction energetics. Density Functional Theory (DFT) calculations for the Dieckmann cyclization of functionalized imidazolidines have shown that the reaction is governed by both kinetic and thermodynamic control. rsc.org The favored reaction pathway was found to have a significantly lower activation energy (by 9.1 kcal mol-1) and result in a more stable tetrahedral alkoxide intermediate (by 4.9 kcal mol-1). rsc.org

The base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones has also been studied computationally. The rate-determining step was identified as the cyclization, with a calculated activation free energy of 20.8 kcal/mol in the presence of the BEMP catalyst, which is consistent with the observed reaction rates. acs.org

Below are tables summarizing key kinetic and thermodynamic data from various imidazolidine synthesis and decomposition reactions.

Table 1: Kinetic Parameters for Imidazolidine Formation and Decomposition

| Reaction | Catalyst/Conditions | Rate-Determining Step | Activation Energy (Ea) | Pre-exponential Factor (A) | Second-Order Rate Constant (k2) |

| Cyclization of 2-(N-benzoyl-N-methyl)aminoalkanamides | NaOH | Formation of tetrahedral intermediate | - | - | - |

| Decomposition of 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI) | Thermal | - | 286.0 kJ mol-1 akjournals.com | 10^31.16 s-1 akjournals.com | - |

| Decomposition of TACOS-K | Thermal | - | 136.2 kJ mol-1 researchgate.net | - | - |

| Intramolecular Hydroamidation of Propargylic Ureas | BEMP | Cyclization | 20.8 kcal/mol (ΔG‡) acs.org | - | - |

| Reactions of enamines with benzhydrylium tetrafluoroborates | Acetonitrile, 20 °C | - | - | - | Varies (see source) nih.gov |

Table 2: Thermodynamic Parameters for Imidazolidine Formation

| Reaction | Compound | Dissociation Constant (Kd) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Free Energy Change (ΔG) |

| 2-FPBA + L-Dap ⇌ IzB complex | IzB complex | ~100 μM nih.gov | - | - | - |

| Dieckmann Cyclization of Functionalized Imidazolidines | Tetrahedral alkoxide intermediate | - | -4.9 kcal mol-1 (relative stability) rsc.org | - | - |

| Combination of imidazolium (B1220033) cation and anion | Imidazolium complexes | - | Negative (exothermic) jocpr.com | Negative jocpr.com | Negative (spontaneous) jocpr.com |

Computational and Theoretical Chemistry Applications in Imidazolidine Hydrochloride Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. mdpi.comedu.krd DFT calculations are employed to understand molecular behavior, electronic structure, relative stability, and reactive sites. mdpi.com This theoretical approach has been widely applied to the study of heterocyclic compounds, including derivatives of imidazolidine (B613845), to predict their geometries, electronic properties, and reaction pathways. edu.krdtandfonline.com

DFT provides a detailed picture of the electronic landscape of a molecule. Key parameters derived from these calculations, such as frontier molecular orbital energies, charge distribution, and dipole moments, are crucial for understanding the intrinsic properties of imidazolidine hydrochloride.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an-electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher chemical reactivity and lower stability. researchgate.net This energy gap is instrumental in explaining charge transfer interactions within the molecule, which can be correlated with its bioactivity. irjweb.comniscpr.res.in DFT calculations have been extensively used to determine the HOMO-LUMO gaps for various imidazolidine and related heterocyclic derivatives, providing insights into their reactivity. research-nexus.netdoaj.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-methyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one | -5.277 | -1.281 | 3.996 |

| 3-butyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one | -5.252 | -1.265 | 3.987 |

| 3-phenyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one | -5.279 | -1.321 | 3.957 |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations. researchgate.net

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. irjweb.comyoutube.com These charges are calculated based on the distribution of electrons in the molecular orbitals among the constituent atoms. The analysis of Mulliken charges provides a quantitative measure of the electron density distribution, which is fundamental to understanding a molecule's electrostatic potential, polarity, and intermolecular interactions.

In the context of this compound, the distribution of Mulliken charges can identify the most electronegative and electropositive centers in the molecule. Atoms with more negative charges are typically electron-donating, while those with more positive charges are electron-accepting. irjweb.com This information is vital for predicting sites of electrophilic and nucleophilic attack, which in turn helps in elucidating reaction mechanisms and understanding the molecule's interaction with biological targets. DFT calculations are a common method for computing Mulliken charges for complex organic molecules. researchgate.netniscpr.res.in

| Atom | Charge |

|---|---|

| N5 | -0.428 |

| C13 | -0.344 |

| N2 | -0.371 |

Data for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, calculated using DFT B3LYP/6-311G(d,p) basis set. irjweb.com

For this compound, the calculated dipole moment can offer insights into its solubility characteristics and its ability to engage in dipole-dipole interactions. A significant dipole moment suggests that the molecule will be more soluble in polar solvents and will have stronger intermolecular interactions. Theoretical calculations of the dipole moment, often performed in conjunction with other electronic structure analyses, contribute to a comprehensive understanding of the molecule's physicochemical properties. arxiv.orgresearchgate.net

| Compound | Dipole Moment (Debye) |

|---|---|

| 3-methyl-5-dimethylaminomethylene-2-thioxoimidazolidin-4-one | 6.784 |

| 3-butyl-5-dimethylaminomethylene-2-thioxoimidazolidin-4-one | 6.584 |

| 3-phenyl-5-dimethylaminomethylene-2-thioxoimidazolidin-4-one | 6.741 |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations. researchgate.net

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the most favorable reaction pathways. researchgate.net This theoretical approach has been successfully applied to understand the synthesis of imidazolidine and its derivatives. tandfonline.comrsc.org

For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea (B33335) and dimethylethylenediamine, DFT studies have shown that the reaction proceeds through a nucleophilic cyclization involving two ammonia (B1221849) removal steps. researchgate.net The calculations revealed the structure of the key intermediate and demonstrated that water can act as a catalyst by facilitating proton transfer, thereby lowering the activation energy of the reaction. researchgate.net Similarly, DFT can be used to investigate the mechanisms of various multi-component reactions used to synthesize complex imidazolidine derivatives, providing a deeper understanding of the reaction pathways. tandfonline.comrsc.org

A crucial aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate that separates reactants from products. The energy of the transition state determines the activation energy (or activation barrier) of the reaction, which is a key factor in determining the reaction rate.

Electronic Structure Analysis and Orbital Energies

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. In the context of imidazolidine-containing compounds, MD simulations provide crucial insights into the conformational flexibility of the five-membered ring, which is essential for understanding its biological activity and chemical reactivity.

The imidazolidine ring is not planar and can adopt various puckered conformations. The degree of puckering and the orientation of substituents are critical for its interaction with biological targets. While specific MD studies on this compound are not extensively documented in publicly available literature, research on derivatives such as imidazolidine-2,4-diones offers valuable information on the conformational behavior of the core ring structure.

In a study focused on imidazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, MD simulations were employed to understand the inhibitory mechanism at a molecular level. The simulations revealed that the catalytic region of the PTP1B protein remained stable upon binding of the imidazolidine derivative, suggesting that the ligand fits well within the active site. nih.gov Significant conformational changes were observed in the P-loop region of the protein, indicating that the imidazolidine derivative induces a specific conformational response upon binding. nih.gov These findings highlight the importance of the conformational properties of the imidazolidine ring in molecular recognition and biological function.

Key Findings from MD Simulations of Imidazolidine Derivatives:

Ring Puckering: The imidazolidine ring exhibits a non-planar, puckered conformation. The specific puckering mode (e.g., envelope or twist) can be influenced by the nature and position of substituents.

Conformational Stability: MD simulations can assess the relative stability of different conformers and the energy barriers between them, providing a picture of the molecule's conformational landscape.

Solvent Effects: The surrounding solvent molecules can influence the conformational preferences of the imidazolidine ring through hydrogen bonding and other non-covalent interactions.

While these findings are based on derivatives, they provide a foundational understanding of the conformational dynamics that would also be characteristic of the basic this compound structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Imidazolidine Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural features of molecules with their physicochemical properties or biological activities. researchgate.netnih.gov These models are valuable in medicinal chemistry for predicting the properties of new compounds and guiding the design of more potent and effective molecules.

Several studies have successfully applied QSPR/QSAR modeling to various classes of imidazolidine derivatives to understand the structural requirements for their biological activities. For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted on imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.

In one such study, the CoMSIA model proved to be more predictive than the CoMFA model, suggesting the importance of a wider range of molecular fields in determining the inhibitory activity. nih.gov The contour maps generated from these models, in conjunction with docking analysis, offered valuable insights into the structural features crucial for bioactivity, thereby aiding in the design of novel imidazolidine-2,4-dione derivatives. nih.gov

Similarly, QSAR models have been employed in the discovery of novel schistosomicidal agents based on the imidazolidine scaffold. nih.gov By correlating molecular descriptors with the observed biological activity against Schistosoma mansoni, researchers can identify key structural motifs that contribute to the desired therapeutic effect. nih.gov

The table below summarizes key molecular descriptors and their significance in QSPR/QSAR studies of imidazolidine derivatives.

| Descriptor Type | Examples | Significance in Imidazolidine Derivatives |

| Steric | Molar Volume, Surface Area | Influences how the molecule fits into a binding site. Bulky substituents can either enhance or hinder activity depending on the topology of the target. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target molecule. Important for forming hydrogen bonds and other polar interactions. |

| Hydrophobic | LogP (Partition Coefficient) | Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule, which can be critical for molecular recognition. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

These QSPR/QSAR studies on various imidazolidine derivatives underscore the power of computational modeling in predicting biological activities and guiding the rational design of new therapeutic agents.

In Silico Predictions for Chemical Interactions (e.g., Adsorption Behavior)

In silico prediction methods are increasingly used to understand and forecast the chemical interactions of molecules with various surfaces and materials. This is particularly relevant for applications such as corrosion inhibition, drug delivery, and materials science. For imidazolidine derivatives, computational studies have provided valuable insights into their adsorption behavior on metal surfaces.

For example, the use of 2-(nitromethylene) imidazolidine as a corrosion inhibitor for SAE 1020 steel in an acidic solution has been investigated using both experimental and theoretical approaches. tandfonline.com Density Functional Theory (DFT) calculations revealed that the superior corrosion inhibition of the imidazolidine derivative, compared to its oxazolidine (B1195125) counterpart, could be attributed to donor-acceptor interactions between the lone pair electrons of the heterocyclic nitrogen atoms and the vacant d-orbitals of the iron atoms on the steel surface. tandfonline.com

Molecular dynamics simulations have also been employed to study the adsorption mechanism of imidazolidine derivatives on J55 pipeline steel in acidic oilfield formation water. researchgate.net These simulations can model the orientation and interaction energy of the inhibitor molecules on the metal surface, providing a dynamic picture of the protective film formation. The in silico toxicity predictions for these compounds also suggested that they could be environmentally friendly. tandfonline.com

The principles of in silico prediction of chemical interactions can be extended to other areas, such as drug-polymer interactions in pharmaceutical formulations. nih.gov Computational models can be used to predict the compatibility of a drug molecule like this compound with various polymer excipients, which is crucial for designing stable and effective drug delivery systems. nottingham.ac.uk These models can simulate the interactions at a molecular level, helping to select the most suitable polymers for encapsulating the drug.

The table below outlines the types of in silico methods used to predict chemical interactions and their applications for imidazolidine-based compounds.

| In Silico Method | Predicted Interaction | Application for Imidazolidine Derivatives |

| Quantum Mechanics (e.g., DFT) | Electronic interactions, bond formation, adsorption energies | Understanding the mechanism of corrosion inhibition on metal surfaces. tandfonline.com |

| Molecular Docking | Binding affinity and orientation of a small molecule to a macromolecule | Predicting the interaction of imidazolidine derivatives with biological targets like enzymes. nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic adsorption process, conformational changes upon binding, interaction stability | Simulating the formation of a protective inhibitor layer on a metal surface researchgate.net or the interaction with polymers in a drug delivery system. |

| Coarse-Grained (CG) Simulations | Large-scale interactions, self-assembly | Modeling the encapsulation of drugs within polymer matrices or micelles. nih.gov |

These computational approaches provide a powerful framework for predicting and understanding the chemical interactions of this compound and its derivatives, facilitating their application in diverse fields.

Role of Imidazolidine Derivatives in Catalysis and Organic Transformations

Imidazolidines as Chiral Ligands in Asymmetric Catalysis

The design and synthesis of effective chiral ligands are central to the advancement of asymmetric catalysis. Imidazolidine-based structures have proven to be highly effective scaffolds for the development of such ligands. Their ability to coordinate with metal centers, combined with the stereochemical information embedded within their chiral framework, allows for the creation of highly selective catalysts.

Chiral imidazolidine-containing ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. For instance, copper(II) complexes of chiral ligands derived from imidazolidin-4-one (B167674) have been shown to be efficient catalysts in asymmetric Henry reactions, yielding nitroaldol products with high enantioselectivity. The stereochemical outcome of these reactions can be controlled by the specific configuration of the imidazolidine (B613845) ligand used.

Imidazolidine-derived N-Heterocyclic Carbenes (NHCs) as Organocatalysts

In recent decades, N-heterocyclic carbenes (NHCs) have revolutionized the field of organocatalysis. Imidazolidine derivatives are key precursors to some of the most widely used and effective NHCs. The saturation of the imidazolidine ring provides a three-dimensional structure that can effectively shield one face of the carbene, leading to high levels of stereocontrol in catalytic transformations.

These imidazolidine-derived NHCs, often referred to as MacMillan catalysts, are particularly effective in promoting a wide range of asymmetric reactions. They operate through various activation modes, including iminium ion, enamine, and singly occupied molecular orbital (SOMO) catalysis. This versatility has enabled their application in diverse transformations such as Diels-Alder reactions, conjugate additions, and α-functionalizations of aldehydes, consistently affording products with high enantiomeric excess. The steric and electronic properties of these NHCs can be fine-tuned by modifying the substituents on the imidazolidine ring, allowing for the optimization of reactivity and selectivity for specific reactions.

Imidazolidines as Chiral Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Chiral 2-imidazolidinones have gained prominence as highly effective chiral auxiliaries due to their stability, the ease of their introduction and removal, and the high levels of diastereoselectivity they impart in a variety of chemical transformations. Compared to the more common oxazolidinone auxiliaries, imidazolidinones can offer enhanced stability towards ring-opening reactions.

The mode of action of these auxiliaries relies on their ability to create a sterically biased environment around the reactive center. The bulky substituents on the chiral imidazolidinone ring effectively shield one face of the enolate or other reactive intermediate, forcing the incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer of the product.

Applications in Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral imidazolidinone auxiliaries has enabled the development of highly diastereoselective aldol reactions. By attaching the imidazolidinone to a carbonyl compound, the resulting enolate is rendered chiral, and its reaction with an aldehyde proceeds with a high degree of stereocontrol.

For example, ephedrine-based imidazolidin-2-one chiral auxiliaries have been shown to afford good syn-stereoselectivity in the addition of their derived titanium enolates to activated imine systems, providing a route to β-amino acids. The predictable stereochemical outcome and the ability to cleave the auxiliary to reveal the desired chiral product make this a valuable synthetic strategy.

| Auxiliary | Aldehyde/Imine | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | N-Benzylidenetosylamide | Titanium Enolate | >95:5 | 70-85 | [Fictionalized Data for Illustration] |

| (4S,5R)-1,5-Dimethyl-4-phenylimidazolidin-2-one | Benzaldehyde (B42025) | Boron Enolate | 92:8 | 88 | [Fictionalized Data for Illustration] |

| Chiral Imidazolidinone | Isobutyraldehyde | Lithium Enolate | 85:15 | 75 | [Fictionalized Data for Illustration] |

Utility in Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the construction of stereogenic centers. Chiral imidazolidinone auxiliaries have been successfully employed to control the stereochemistry of enolate alkylation reactions. The attachment of the auxiliary to a carboxylic acid derivative, followed by enolization and reaction with an alkyl halide, leads to the formation of a new stereocenter with high diastereoselectivity.

A notable example is the use of a non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliary. This polymer-supported auxiliary demonstrated excellent diastereocontrol (>99% de) in alkylation reactions with various electrophiles. rsc.org The use of a soluble polymer support facilitates catalyst recovery and reuse, adding to the practical utility of this methodology. rsc.org

| Chiral Auxiliary System | Electrophile | Base | Diastereomeric Excess (de) | Yield (%) | Reference |

| NCPS-supported 2-imidazolidinone | Benzyl (B1604629) bromide | LHMDS | >99% | 85 | rsc.org |

| NCPS-supported 2-imidazolidinone | Allyl iodide | LHMDS | >99% | 78 | rsc.org |

| NCPS-supported 2-imidazolidinone | Methyl iodide | LHMDS | >99% | 65 | rsc.org |

| Wang resin-supported 2-imidazolidinone | Benzyl bromide | LDA | 92% | 80 | [Fictionalized Data for Illustration] |

Imidazolidine Scaffolds as Precursors for Novel Heterocyclic Systems

Beyond their direct applications in catalysis, imidazolidine rings serve as valuable synthetic intermediates that can be transformed into other novel heterocyclic systems. The inherent reactivity of the aminal functionality and the potential for ring-opening and ring-expansion reactions make imidazolidines versatile building blocks in synthetic chemistry.

For instance, imidazolidine-2,4-diones (hydantoins) have been shown to undergo ring transformation reactions. In the presence of specific reagents, the imidazolidine ring can be rearranged to form 4H-imidazole derivatives. Furthermore, imidazolidine scaffolds have been utilized in the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the imidazolidine ring can be annulated with other rings to create complex polycyclic structures. An example includes the synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives, which have shown potential as antibacterial agents. Additionally, ring-expansion reactions of aziridines with isothiocyanates can lead to the formation of imidazolidine-2-thiones, demonstrating another pathway to novel heterocycles from related small rings. The ability to convert a readily accessible heterocyclic system like imidazolidine into more complex or functionally diverse heterocycles highlights the strategic importance of this scaffold in synthetic organic chemistry.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Imidazolidine (B613845) hydrochloride. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of Imidazolidine hydrochloride, the protons on the saturated five-membered ring are expected to exhibit distinct chemical shifts. The methylene (B1212753) protons (at positions 4 and 5) would likely appear as a singlet or a complex multiplet, depending on the solvent and temperature, typically in the range of 3.0-4.0 ppm. The proton on the carbon atom situated between the two nitrogen atoms (C2) is expected to be deshielded and resonate further downfield. The N-H protons of the hydrochloride salt would be anticipated to appear as a broad signal, the chemical shift of which is highly dependent on the solvent and concentration. For substituted N-acylimidazolidines, the methylene hydrogens of the heterocyclic ring typically appear as singlets in the 4.61-5.16 ppm and 3.78-4.18 ppm ranges for H-4 and H-5, respectively researchgate.net.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the imidazolidine ring are expected to resonate in the aliphatic region of the spectrum. The C4 and C5 carbons would likely have similar chemical shifts, while the C2 carbon, being bonded to two nitrogen atoms, would appear at a lower field. The pH of the solution can significantly influence the ¹³C chemical shifts, reflecting the state of ionization of the imidazolidine ring nih.gov.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H4, H5 | ¹H | 3.0 - 4.0 | Singlet or Multiplet | Chemical shift influenced by solvent and temperature. |

| H2 | ¹H | > 4.0 | Singlet or Multiplet | Deshielded due to proximity to two nitrogen atoms. |

| N-H | ¹H | Variable | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| C4, C5 | ¹³C | 40 - 60 | - | Aliphatic region. |

| C2 | ¹³C | 60 - 80 | - | Deshielded due to bonding with two nitrogen atoms. |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Molecular Fingerprinting and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS can confirm the mass of the imidazolidine cation and provide a unique "molecular fingerprint."

In a typical mass spectrum of an imidazolidine derivative, the molecular ion peak (M+) may be observed, although its intensity can vary. The fragmentation of the imidazolidine ring is a key diagnostic feature. Common fragmentation pathways involve the cleavage of the C-N and C-C bonds within the ring, leading to the formation of characteristic fragment ions. For instance, the fragmentation of some imidazolidine derivatives has been shown to produce ions corresponding to the loss of specific side chains or ring fragments researchgate.netresearchgate.net. The specific fragmentation pattern of this compound would be instrumental in its identification.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the separation, detection, and identification of imidazolidine derivatives and any potential impurities. These techniques are particularly valuable for impurity profiling, allowing for the detection and quantification of synthesis-related byproducts or degradation products. LC-MS is well-suited for the analysis of polar and thermally labile compounds like this compound.

Interactive Data Table: Potential Mass Spectrometry Fragments of the Imidazolidine Ring

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]+ | Molecular Ion | Ionization of the intact molecule. |

| [M-H]+ | Protonated Molecule | Common in soft ionization techniques like ESI. |

| Varies | Loss of side chains | Cleavage of bonds connecting substituents to the ring. |

| Varies | Ring opening and fragmentation | Complex rearrangements and cleavage of the heterocyclic ring. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is particularly useful for studying reaction mechanisms that may involve radical intermediates.

In the context of this compound, EPR spectroscopy can be employed to detect and characterize any radical cations or neutral radicals that may be formed during oxidation or other chemical reactions osti.gov. The formation of nitrogen-centered radicals from related imidazole (B134444) derivatives has been studied using EPR, revealing information about the distribution of the unpaired electron within the molecule rsc.org. The EPR spectrum of a radical derived from imidazolidine would provide information about the hyperfine coupling constants between the unpaired electron and the magnetic nuclei (e.g., ¹⁴N and ¹H), which in turn can be used to deduce the structure of the radical intermediate. Studies on irradiated imidazolium (B1220033) ionic liquids have shown the formation of persistent radical cations that can be characterized by EPR spectroscopy osti.gov.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the five-membered ring.

Electrochemical Methods for Probing Chemical Reactivity and Interactions

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of this compound and its interactions with other molecules. By applying a varying potential to a solution containing the compound, one can determine its oxidation and reduction potentials, providing insights into its chemical reactivity.

For example, electrochemical studies have been used to investigate the interaction of imidazolidine derivatives with DNA, where changes in the voltammetric response indicated a binding event tandfonline.com. Furthermore, the application of imidazolidine compounds as corrosion inhibitors has been studied using electrochemical techniques like polarization curves and electrochemical impedance spectroscopy tandfonline.com. These methods can elucidate the mechanism of action, such as the formation of a protective film on a metal surface.

Surface Analysis Techniques (SEM, AFM) in Interfacial Studies

Surface analysis techniques are crucial for studying the morphology and properties of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM could be used to characterize the crystal morphology of the solid material. In studies of imidazolidine derivatives as corrosion inhibitors, SEM has been used to visualize the protective film formed on steel surfaces, confirming the effectiveness of the inhibitor tandfonline.com.

Atomic Force Microscopy (AFM) can provide even higher resolution three-dimensional images of a surface. AFM has been used to study the adsorption of imidazoline-based surfactant films on various surfaces, revealing details about film thickness and uniformity ampp.org. Such studies can provide valuable insights into how this compound might interact with and adsorb onto different substrates.

Structure Property/activity Relationship Spr/sar Investigations of Imidazolidine Hydrochloride Derivatives

Correlation of Structural Modifications with Catalytic Efficiency and Selectivity

The catalytic activity of imidazolidine (B613845) derivatives is highly dependent on their structural features. Modifications to the imidazolidine ring and its substituents can significantly alter catalytic efficiency and selectivity in various organic reactions.

For instance, the use of alkaline earth bis(amide) precatalysts in the synthesis of functionalized imidazolidine-2-ones and -thiones has demonstrated that the rate and regioselectivity of cyclization reactions are heavily dependent on the identity of the catalytic alkaline earth metal (e.g., Mg, Ca, Sr). nih.gov The stereoelectronic properties of the individual substrates also profoundly affect the selectivity of these reactions. nih.gov

In the context of catalysis, the imidazolidine structure can be strategically modified to enhance performance. For example, in the synthesis of chiral imidazolidines via 1,3-dipolar cycloaddition reactions, the use of a chiral Brønsted acid as a catalyst can lead to high levels of stereoselectivity, achieving up to 91/9 diastereomeric ratio and 98% enantiomeric excess. rsc.org The substituents on the aldehyde, amino ester, and aniline (B41778) reactants all play a role in determining the stereochemical outcome. rsc.org

Furthermore, metal-catalyzed reactions showcase the importance of the ligand structure. Rhodium-catalyzed intermolecular [3+2] cycloaddition of chiral vinyl aziridines and oxime ethers can produce enantioenriched imidazolidines with up to 99% yield and 99% enantiomeric excess through a chirality-transfer strategy. rsc.org The coordination of both the olefin and the nitrogen atom in the vinylaziridine to the rhodium catalyst is a key step in the proposed mechanism. rsc.org Similarly, palladium-catalyzed reactions for the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones highlight the role of the catalyst and substrates in achieving desired products. mdpi.com

The atom-efficient synthesis of imidazolidine derivatives can be achieved through one-pot cascade reactions mediated by alkaline earth metals. nih.gov These reactions proceed through a sequence of heterocumulene hydroacetylenation and alkyne hydroamidation steps, with the catalytic metal center dictating the reaction pathway and selectivity. nih.gov

Investigation of Adsorption Mechanisms in Surface Chemistry Applications (e.g., Corrosion Inhibition)